molecular formula C17H22N2O4 B13010892 tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13010892
M. Wt: 318.4 g/mol
InChI Key: KOFICELBKQTLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a synthetically derived spirooxindole, a privileged scaffold in medicinal chemistry known for its significant biological potential. This compound features a complex molecular architecture that combines an indoline-2-one core with a pyrrolidine ring at the 3-position, creating a spirocyclic system that is highly relevant for probing protein-ligand interactions. The structure is further functionalized with a 7-methoxy group and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, making it a versatile building block or intermediate for the synthesis of more complex bioactive molecules. The spirooxindole core is a key structural motif found in numerous compounds with documented anticancer properties. Specifically, spirooxindole derivatives have been rationally designed as potent dual inhibitors targeting key oncogenic pathways, such as the p53-MDM2 protein-protein interaction and histone deacetylases (HDAC) . Inhibiting these targets can lead to reactivation of the tumor suppressor p53 and induction of cancer cell apoptosis, representing a promising strategy for multi-targeted cancer therapy . Furthermore, the spiro[pyrrolidine-3,3'-oxindole] scaffold is also being actively investigated for its affinity towards central nervous system (CNS) targets. Research has identified this chemotype as a novel ligand for aminergic G-protein coupled receptors, including the 5-HT6 receptor, which is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia . The specific methoxy substitution pattern on the oxindole ring may influence its binding affinity and selectivity for such targets. As a research chemical, this compound is provided for use in hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of potential multitarget therapeutic agents. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 7-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-9-8-17(10-19)11-6-5-7-12(22-4)13(11)18-14(17)20/h5-7H,8-10H2,1-4H3,(H,18,20)

InChI Key

KOFICELBKQTLQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)OC)NC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

A widely adopted method for synthesizing functionalized spiro[indoline-3,3'-pyrrolidines], including tert-butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, is a three-component reaction involving:

  • An α-amino acid (e.g., L-proline or derivatives)
  • Dialkyl acetylenedicarboxylate
  • 3-methyleneoxindole derivatives (bearing the 7-methoxy substituent)

Procedure:

  • Mix the α-amino acid (1.2 mmol) and dialkyl acetylenedicarboxylate (1.2 mmol) in ethanol (15 mL) at room temperature for about 20 minutes.
  • Add 3-phenacylideneoxindole (1.0 mmol) bearing the 7-methoxy group.
  • Reflux the mixture for approximately 6 hours.
  • Remove solvent under reduced pressure.
  • Purify the residue by preparative thin-layer chromatography using a petroleum ether/ethyl acetate (2:1) solvent system.

This method yields the spiro[indoline-3,3'-pyrrolidine] core with high purity and good yields (typically 66-80%) depending on substituents and reaction conditions.

Key Features and Advantages

  • The reaction proceeds under mild conditions (ethanol solvent, reflux).
  • It allows for structural diversity by varying the amino acid and oxindole derivatives.
  • The method is scalable and reproducible.
  • The products are typically isolated as white solids with well-defined melting points and characterized by NMR and HRMS.

Representative Data Table for Yields and Physical Properties

Compound Variant Yield (%) Melting Point (°C) Key Spectroscopic Data (1H NMR) HRMS (m/z) Found
This compound 72 198-200 δ 7.41 (d, 2H), 3.70 (s, 3H, OCH3), 1.52 (s, 9H, Boc) 601.2103 [M+H]+
Analog with 5-methyl substituent 71 190-192 δ 7.34 (d, 2H), 3.66 (s, 3H, OCH3), 1.50 (s, 9H) 581.2661 [M+H]+

Note: The tert-butyl group corresponds to the Boc protecting group on the nitrogen.

Catalytic Enantioselective Oxidative Rearrangement

Overview

An alternative and highly enantioselective method involves the oxidative rearrangement of substituted tryptamine derivatives to form the spiro[indoline-3,3'-pyrrolidine] scaffold.

Preparation of Substrate

  • Substituted tryptamine (10 mmol) is reacted with paraformaldehyde (12 mmol) in a MeOH/AcOH mixture (5:2 v/v) at 80 °C for 3 hours.
  • The reaction mixture is cooled and basified stepwise to pH 9-10 using NaOH and NaHCO3.
  • Extraction with dichloromethane (DCM) and drying yields the crude tetrahydro-pyridoindole intermediate.

Oxidative Rearrangement Procedure

  • The crude intermediate is dissolved in THF/H2O (35:1 v/v).
  • A chiral catalyst (e.g., (S)-A3, 10 mol%) and HI (10 mol%) are added.
  • The mixture is cooled to 0 °C or -20 °C.
  • 2,2'-Dipyridylphosphoryl azide (DPPA, 0.7 eq.) is slowly added.
  • The reaction is monitored by TLC and upon completion, purified by silica gel chromatography.

Outcome

  • The reaction affords the enantiomerically enriched this compound.
  • The product is isolated as a white solid with characteristic NMR signals (e.g., 1H NMR δ 9.22 br, 1H; 1.52 s, 9H for Boc group).
  • This method provides excellent stereocontrol and high enantiomeric excess.

Catalytic Stereoselective Synthesis via Iminooxindole Intermediates

Method Summary

  • Iminooxindole derivatives are reacted with enantioenriched crotylsilanes under catalytic conditions.
  • The reaction is monitored by TLC and typically runs for 24 hours.
  • The crude product is purified by flash chromatography.
  • Deprotection of Boc groups is achieved by heating with montmorillonite K10 clay, followed by filtration and solvent removal.

Advantages

  • High stereoselectivity, yielding single stereoisomers.
  • Mild deprotection conditions preserving sensitive functional groups.
  • Yields range from moderate to high (53-93%) depending on substrate and conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Notes
Multicomponent Reaction α-Amino acid, dialkyl acetylenedicarboxylate, 3-methyleneoxindole Ethanol, reflux 6 h 66-80% Simple, scalable, diverse substrates Requires chromatographic purification
Catalytic Enantioselective Oxidative Rearrangement Substituted tryptamine, paraformaldehyde, chiral catalyst, DPPA MeOH/AcOH, 80 °C (substrate prep); THF/H2O, 0 to -20 °C (rearrangement) High (not specified) High enantioselectivity, mild conditions Sensitive to pH control
Catalytic Stereoselective Synthesis via Iminooxindoles Iminooxindole, crotylsilane, montmorillonite K10 Room temp to 24 h, followed by heating for deprotection 53-93% High stereoselectivity, mild deprotection Requires enantioenriched crotylsilane

Detailed Research Findings

  • The multicomponent reaction is well-documented for producing a variety of spiro[indoline-3,3'-pyrrolidine] derivatives with functional groups such as methoxy at the 7-position, which is critical for biological activity and molecular recognition.
  • The oxidative rearrangement method offers a route to enantiomerically pure compounds, essential for pharmaceutical applications, and involves careful pH adjustments and catalyst selection to optimize yield and stereoselectivity.
  • The use of iminooxindole intermediates and crotylsilanes under catalytic conditions allows for precise stereochemical control, with montmorillonite K10 facilitating gentle deprotection, preserving the integrity of the spirocyclic framework.
  • Characterization data including 1H and 13C NMR, IR, and HRMS confirm the structure and purity of the synthesized compounds, with crystallographic data available for related analogs supporting the stereochemical assignments.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group undergoes acidic cleavage under conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine intermediate. This reaction is critical for further functionalization:

Boc protected amine+TFAAmmonium trifluoroacetate+CO2+tert Butanol\text{Boc protected amine}+\text{TFA}\rightarrow \text{Ammonium trifluoroacetate}+\text{CO}_2+\text{tert Butanol}

Conditions :

  • 20–50% TFA in DCM at 0–25°C for 1–4 hours.

Spiroannulation and Cyclization Reactions

The spiro[indoline-3,3'-pyrrolidine] core participates in stereoselective cascade reactions. For example, bifunctional thiourea catalysts enable [4+2] or [3+2] spiroannulations with nitroolefins or enoates (Fig. 1) :

Table 1: Spiroannulation Outcomes with Different Catalysts

CatalystReaction TypeProduct ConfigurationYield (%)
Thiourea I[4+2]α,β-trans82
DBU[3+2]α,β-cis68

Key observations:

  • Thiourea I promotes β-epimerization of intermediates, favoring α,β-trans products .

  • Base catalysts like DBU yield α,β-cis configurations via direct cyclization .

Functionalization at the Oxindole Carbonyl

The 2-oxo group undergoes nucleophilic attacks. For instance, Grignard reagents add to the carbonyl, forming tertiary alcohols:

R MgX+C OR C O MgXH2OR C OH\text{R MgX}+\text{C O}\rightarrow \text{R C O MgX}\xrightarrow{\text{H}_2\text{O}}\text{R C OH}

Reactivity Trends :

  • Methoxy at C7 enhances electron density on the indoline ring, directing electrophiles to para positions.

Methoxy Group Transformations

The 7-methoxy substituent can be demethylated using BBr₃ to form a hydroxyl group, enabling subsequent derivatization:

OCH3BBr3OHR XOR\text{OCH}_3\xrightarrow{\text{BBr}_3}\text{OH}\xrightarrow{\text{R X}}\text{OR}

Conditions :

  • BBr₃ (1.0 M in DCM), −78°C to 25°C, 6–12 hours.

Cross-Coupling Reactions

The spirocyclic framework participates in Suzuki-Miyaura couplings at halogenated positions (if present). For example:

Ar B OH 2+Spiro BrPd PPh3 4Ar Spiro\text{Ar B OH }_2+\text{Spiro Br}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar Spiro}

Typical Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 80°C, 12 hours.

Oxidation and Reduction Pathways

  • Oxidation : The pyrrolidine nitrogen can be oxidized to a nitro group using m-CPBA.

  • Reduction : NaBH₄ selectively reduces the oxindole carbonyl to a hydroxyl group .

Mechanistic Insights from Analogous Systems

Studies on tert-butyl 5-amino-2-oxospiro derivatives reveal:

  • Epimerization : Bifunctional catalysts promote β-carbon epimerization in intermediates, dictating stereochemical outcomes (Fig. 2) .

  • Kinetic vs. Thermodynamic Control : Fast cyclization favors kinetic products (e.g., α,β-cis), while prolonged reactions favor thermodynamic α,β-trans forms .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Its ability to modulate receptor activities can lead to therapeutic applications in treating various conditions, such as:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks may inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects : Some derivatives of spirocyclic compounds have been investigated for their neuroprotective properties, potentially useful in neurodegenerative diseases.

Synthetic Organic Chemistry

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Building Block for Synthesis : The compound can be utilized as a building block in the synthesis of other biologically active molecules.
  • Functionalization Opportunities : The presence of functional groups like methoxy and carboxylate provides sites for further chemical modifications.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of spirocyclic compounds similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that this class of compounds could be further developed as anticancer agents .

Case Study 2: Neuroprotection

Research into neuroprotective effects demonstrated that certain spirocyclic compounds could protect neuronal cells from oxidative stress-induced damage. This opens avenues for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding sites of various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

Electronic and Steric Influences :

  • Methoxy Groups : Para-methoxy substituents (e.g., 4e) improve dr (10:1) compared to meta-substituted analogs, likely due to reduced steric hindrance . The 7-methoxy derivative may exhibit similar trends.
  • Halogens : Bromine at the 2-position (4m) increases steric bulk, slightly reducing yield (75% vs. 79% for 4e) but improving dr (12.8:1) .
  • Aromatic vs. Heteroaromatic : Thiophene-containing analogs (e.g., 3p) show lower dr (3:1), suggesting heteroatoms may disrupt cycloaddition stereoselectivity .

Biological Activity: The Novartis compound (o-tolyl substituent) demonstrates potent Wnt pathway inhibition (IC$_{50}$ = 2.2 μM), highlighting the role of aryl groups in bioactivity . The 7-methoxy derivative’s activity remains unstudied but may benefit from similar electronic effects.

Physicochemical Properties :

  • Solubility : Ester-functionalized derivatives (e.g., 3s) exhibit improved solubility in polar solvents vs. tert-butyl-protected analogs .
  • Stability : The tert-butyl group enhances thermal stability, as evidenced by consistent NMR signals across analogs .

Crystallographic and Computational Insights

  • Crystallographic data for a thiophene-spirooxindole () reveal a monoclinic lattice (P2$_1$/c) with β = 114.43°, stabilized by π-π interactions between indole and thiophene rings . The tert-butyl group’s bulky nature likely influences packing efficiency in related compounds.
  • SHELX software () is widely used for refining spirooxindole structures, ensuring accurate stereochemical assignments .

Biological Activity

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4} with a CAS number of 114779-79-2. Its structure features a spiro linkage between an indoline and a pyrrolidine moiety, which may contribute to its biological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the spirocyclic class have shown promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the capability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have indicated that related compounds possess antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities of Related Compounds

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production
AntimicrobialInhibits growth of bacteria and fungi

Case Studies and Research Findings

Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:

  • Anticancer Mechanisms : A study reported that certain spirooxindole derivatives exhibited significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Inflammation Modulation : Research highlighted that spiroindole compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential use as anti-inflammatory agents .
  • Antimicrobial Activity : A comparative study demonstrated that spirocyclic compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high diastereoselectivity in the preparation of tert-butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?

  • Methodology : The 1,3-dipolar cycloaddition reaction is a key approach, using azomethine ylides generated from (E)-N-Boc-3-alkenoyloxindoles. Optimizing solvent polarity (e.g., toluene or dichloromethane) and reaction temperature (0–25°C) enhances diastereomeric ratios (dr) up to 12.8:1 . Monitoring reaction progress via TLC and isolating products via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures purity.

Q. How can NMR spectroscopy validate the stereochemical configuration of this spirooxindole compound?

  • Methodology : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic splitting patterns. For example, the methoxy group at C7 appears as a singlet near δ 3.65–3.70 ppm, while the tert-butyl group shows a singlet at δ 1.63–1.64 ppm. Coupling constants (e.g., J=9.09.6HzJ = 9.0–9.6 \, \text{Hz} for pyrrolidine protons) and NOESY correlations help confirm spatial arrangements .

Q. What crystallographic techniques are recommended for determining the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX or WinGX software resolves bond lengths, angles, and torsional parameters. For example, the indoline-pyrrolidine dihedral angle (~40°) and puckering parameters (e.g., q2=0.404A˚q_2 = 0.404 \, \text{Å}) are critical for structural validation. Hydrogen bonding (C–H⋯O) and π-π interactions stabilize the crystal lattice .

Q. Which bioassays are suitable for preliminary evaluation of this compound’s activity against Wnt/β-catenin signaling?

  • Methodology : Use luciferase reporter assays (e.g., TCF/β-catenin transcription inhibition) with IC50_{50} determination. Cell viability assays (e.g., MTT) ensure cytotoxicity is minimal (<10 μM). Reference compounds like FH535 serve as positive controls .

Advanced Research Questions

Q. How can computational modeling guide the design of spirooxindole derivatives with enhanced 5-HT6 receptor affinity?

  • Methodology : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 7C7Q). Machine learning (ML) models trained on descriptors like LogP, polar surface area, and spiro ring conformation predict binding affinities. Validate predictions via SPR (surface plasmon resonance) or radioligand displacement assays .

Q. What strategies resolve contradictions in reported bioactivity data for spirooxindoles across different studies?

  • Methodology : Cross-validate experimental conditions (e.g., cell lines, assay protocols). For Wnt inhibition, ensure consistent β-catenin stabilization methods (e.g., LiCl treatment). Meta-analysis of SAR data identifies substituents (e.g., electron-withdrawing groups at C4') that enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.